molecular formula C21H21ClNO5P B4969832 bis(2-methoxyphenyl) (3-chloro-2-methylphenyl)amidophosphate

bis(2-methoxyphenyl) (3-chloro-2-methylphenyl)amidophosphate

Cat. No. B4969832
M. Wt: 433.8 g/mol
InChI Key: DECJDGHLBDKVQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(2-methoxyphenyl) (3-chloro-2-methylphenyl)amidophosphate, commonly known as OCP, is a widely used organophosphorus compound. It is a white crystalline solid that is soluble in water and organic solvents. OCP is a potent inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. As a result, OCP has been extensively studied for its potential use as a pesticide and nerve agent.

Mechanism of Action

OCP works by inhibiting acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting this enzyme, OCP causes an accumulation of acetylcholine in the nervous system, leading to overstimulation of the nervous system and ultimately death.
Biochemical and Physiological Effects:
OCP has a number of biochemical and physiological effects on the body. Its primary effect is on the nervous system, where it causes overstimulation and ultimately death. Additionally, OCP has been shown to have effects on the cardiovascular and respiratory systems, as well as the liver and kidneys.

Advantages and Limitations for Lab Experiments

OCP has a number of advantages and limitations for use in lab experiments. Its primary advantage is its potency as an inhibitor of acetylcholinesterase, which makes it a useful tool for studying the nervous system. However, OCP is also highly toxic and must be handled with care. Additionally, OCP is not specific to acetylcholinesterase and can inhibit other enzymes, which can complicate experimental results.

Future Directions

There are a number of potential future directions for research on OCP. One area of interest is in developing more specific inhibitors of acetylcholinesterase that do not have the toxic effects of OCP. Additionally, there is interest in studying the potential use of OCP as a treatment for certain neurological disorders. Finally, there is ongoing research into the development of new pesticides that are less toxic to humans and the environment.

Synthesis Methods

OCP can be synthesized by reacting 3-chloro-2-methylphenol with bis(2-methoxyphenyl)amine and phosphorus oxychloride. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is purified by recrystallization from an appropriate solvent.

Scientific Research Applications

OCP has been extensively studied for its potential use as a pesticide and nerve agent. It is highly toxic to insects and other pests, and as such, has been used in a variety of agricultural settings. Additionally, OCP has been studied as a potential chemical weapon due to its ability to disrupt the nervous system.

properties

IUPAC Name

N-bis(2-methoxyphenoxy)phosphoryl-3-chloro-2-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClNO5P/c1-15-16(22)9-8-10-17(15)23-29(24,27-20-13-6-4-11-18(20)25-2)28-21-14-7-5-12-19(21)26-3/h4-14H,1-3H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DECJDGHLBDKVQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NP(=O)(OC2=CC=CC=C2OC)OC3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClNO5P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.